
2-(1,3,5-Triazin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3,5-Triazin-2-yl)ethanol is a chemical compound that belongs to the class of triazine derivatives Triazines are nitrogen-containing heterocycles with a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1,3,5-Triazin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with ethanolamine. The reaction typically occurs under basic conditions, often using a base such as sodium carbonate or potassium carbonate to facilitate the substitution of chlorine atoms in cyanuric chloride with the ethanolamine group .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,3,5-Triazin-2-yl)ethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group in the ethanol moiety can participate in nucleophilic substitution reactions, leading to the formation of esters and ethers.
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and acid chlorides are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Condensation: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products Formed
Esters and Ethers: Formed through nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation reactions.
Imines and Derivatives: Produced through condensation reactions.
Scientific Research Applications
2-(1,3,5-Triazin-2-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3,5-Triazin-2-yl)ethanol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects . The compound’s hydroxyl group allows it to form hydrogen bonds and interact with other molecules, influencing its reactivity and biological activity .
Comparison with Similar Compounds
2-(1,3,5-Triazin-2-yl)ethanol can be compared with other triazine derivatives, such as:
Melamine (2,4,6-Triamino-1,3,5-triazine): Known for its use in resins and plastics.
Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine): Used in the synthesis of reactive dyes.
The uniqueness of this compound lies in its hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to other triazine derivatives .
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-(1,3,5-triazin-2-yl)ethanol |
InChI |
InChI=1S/C5H7N3O/c9-2-1-5-7-3-6-4-8-5/h3-4,9H,1-2H2 |
InChI Key |
LBWCDROIOCXGGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC(=N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


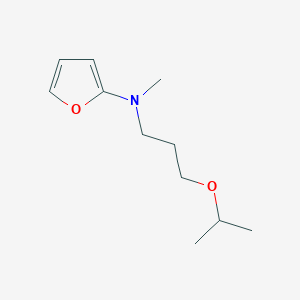



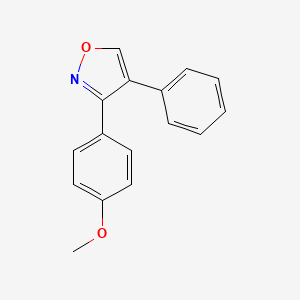


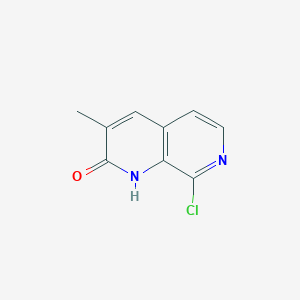

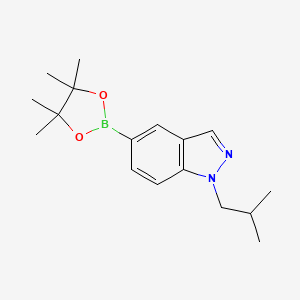
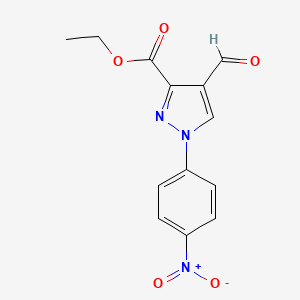
![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)


